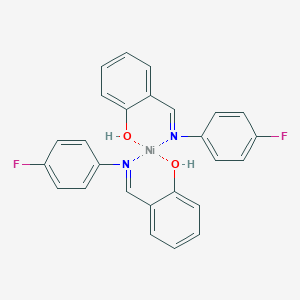
Bis(N-salicylidene-4-fluoroaniline)-nickel(II)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Bis(N-salicylidene-4-fluoroaniline)-nickel(II) (BFSN) is an organometallic complex which has been widely studied in the scientific community due to its unique properties. BFSN is a divalent nickel complex with two N-salicylidene-4-fluoroaniline ligands in a square planar geometry. It has been found to have a wide range of applications in scientific research and has been used in various fields, such as catalysis, materials science, and biochemistry.
Aplicaciones Científicas De Investigación
Bis(N-salicylidene-4-fluoroaniline)-nickel(II) has been found to have a wide range of applications in scientific research. It has been used in catalysis, materials science, and biochemistry. In catalysis, Bis(N-salicylidene-4-fluoroaniline)-nickel(II) has been used in the hydrogenation of alkenes and alkynes, as well as the hydrolysis of esters. In materials science, Bis(N-salicylidene-4-fluoroaniline)-nickel(II) has been used in the synthesis of polymers, as well as in the synthesis of metal-organic frameworks (MOFs). In biochemistry, Bis(N-salicylidene-4-fluoroaniline)-nickel(II) has been used in the synthesis of proteins, as well as in the study of enzyme-catalyzed reactions.
Mecanismo De Acción
The mechanism of action of Bis(N-salicylidene-4-fluoroaniline)-nickel(II) is not fully understood. However, it is believed that the complex acts as an electron donor, donating electrons to the substrate. This results in the formation of a complex between the substrate and the Bis(N-salicylidene-4-fluoroaniline)-nickel(II), which can then undergo further reactions.
Biochemical and Physiological Effects
The biochemical and physiological effects of Bis(N-salicylidene-4-fluoroaniline)-nickel(II) have not been extensively studied. However, it has been shown to have antifungal activity, as well as antibacterial activity. It has also been found to have antioxidant activity, which may be beneficial in treating certain diseases. Additionally, Bis(N-salicylidene-4-fluoroaniline)-nickel(II) has been found to have potential anti-cancer activity, although further research is needed to confirm this.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The main advantage of using Bis(N-salicylidene-4-fluoroaniline)-nickel(II) in lab experiments is that it is relatively easy to synthesize, and can be stored for long periods of time. Additionally, it is relatively non-toxic, making it safer to use in experiments. However, there are some limitations to using Bis(N-salicylidene-4-fluoroaniline)-nickel(II) in lab experiments. For example, it is not very soluble in water, making it difficult to use in aqueous solutions. Additionally, it is not very stable in light, and can decompose if exposed to too much light.
Direcciones Futuras
There are a number of potential future directions for research involving Bis(N-salicylidene-4-fluoroaniline)-nickel(II). For example, further research could be done on the biochemical and physiological effects of Bis(N-salicylidene-4-fluoroaniline)-nickel(II), as well as on its potential anti-cancer activity. Additionally, research could be done on the mechanism of action of Bis(N-salicylidene-4-fluoroaniline)-nickel(II), as well as on its potential applications in other fields, such as drug delivery. Finally, research could be done on the synthesis of Bis(N-salicylidene-4-fluoroaniline)-nickel(II), in order to develop more efficient and cost-effective methods of synthesis.
Métodos De Síntesis
Bis(N-salicylidene-4-fluoroaniline)-nickel(II) can be synthesized by a variety of methods. The most common method is to react a solution of nickel(II) chloride hexahydrate with a solution of 4-fluoroaniline and salicylic acid in acetonitrile. This reaction is carried out in the presence of a base, such as triethylamine, to neutralize the excess acid. The reaction is then heated at a temperature of 80-90°C for several hours in order to complete the reaction.
Propiedades
IUPAC Name |
2-[(4-fluorophenyl)iminomethyl]phenol;nickel |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C13H10FNO.Ni/c2*14-11-5-7-12(8-6-11)15-9-10-3-1-2-4-13(10)16;/h2*1-9,16H; |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GNOGJFBERUCFGU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C=NC2=CC=C(C=C2)F)O.C1=CC=C(C(=C1)C=NC2=CC=C(C=C2)F)O.[Ni] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H20F2N2NiO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
489.1 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Bis(N-salicylidene-4-fluoroaniline)-nickel(II) | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

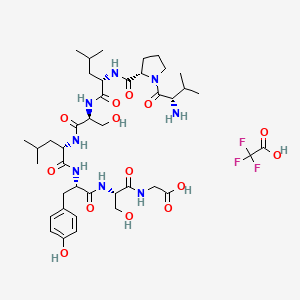

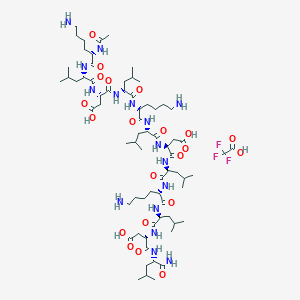



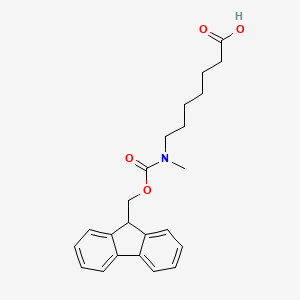
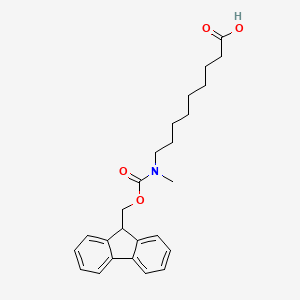
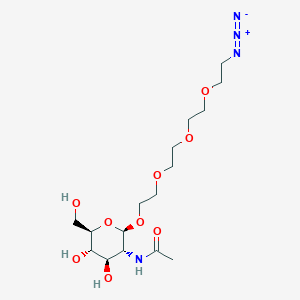
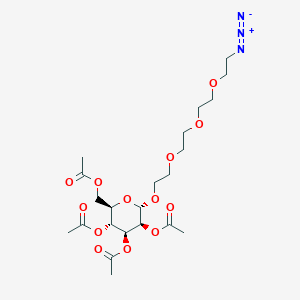


![Bis-[N-(salicylidene)-2,4,6-trifluoroaniline]-nickel(II)](/img/structure/B6297919.png)
